4-(4-Chlorobenzylidene)piperidine hydrochloride 4-(4-Chlorobenzylidene)piperidine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC15934348
InChI: InChI=1S/C12H14ClN.ClH/c13-12-3-1-10(2-4-12)9-11-5-7-14-8-6-11;/h1-4,9,14H,5-8H2;1H
SMILES:
Molecular Formula: C12H15Cl2N
Molecular Weight: 244.16 g/mol

4-(4-Chlorobenzylidene)piperidine hydrochloride

CAS No.:

Cat. No.: VC15934348

Molecular Formula: C12H15Cl2N

Molecular Weight: 244.16 g/mol

* For research use only. Not for human or veterinary use.

4-(4-Chlorobenzylidene)piperidine hydrochloride -

Specification

Molecular Formula C12H15Cl2N
Molecular Weight 244.16 g/mol
IUPAC Name 4-[(4-chlorophenyl)methylidene]piperidine;hydrochloride
Standard InChI InChI=1S/C12H14ClN.ClH/c13-12-3-1-10(2-4-12)9-11-5-7-14-8-6-11;/h1-4,9,14H,5-8H2;1H
Standard InChI Key SYNWXWORFRFAIZ-UHFFFAOYSA-N
Canonical SMILES C1CNCCC1=CC2=CC=C(C=C2)Cl.Cl

Introduction

Synthesis and Chemical Properties

Synthetic Pathways

The synthesis of 4-(4-chlorobenzylidene)piperidine hydrochloride typically employs Claisen-Schmidt condensation, a base-catalyzed reaction between 4-piperidone hydrochloride and 4-chlorobenzaldehyde. This method aligns with strategies used for analogous 3,5-bis(benzylidene)-4-piperidones, where aromatic aldehydes react with cyclic ketones to form α,β-unsaturated ketones . The reaction proceeds under mild conditions, often using ethanol as a solvent and catalytic sodium hydroxide to deprotonate the aldehyde. Subsequent protonation of the intermediate enolate yields the conjugated benzylidene-piperidine system, which is isolated as the hydrochloride salt via treatment with hydrochloric acid.

Key synthetic considerations include:

  • Reaction Temperature: Optimal yields are achieved at 60–70°C, balancing reaction rate and byproduct formation.

  • Purification: Recrystallization from ethanol/water mixtures removes unreacted starting materials and ensures high purity (>95%).

Physicochemical Characteristics

The compound’s hydrochloride salt form confers distinct properties:

PropertyValue
Molecular Weight244.16 g/mol
SolubilitySoluble in water, ethanol, DMSO
Melting Point210–215°C (decomposes)
StabilityHygroscopic; store under inert atmosphere

The conjugated enone system (C=C–C=O) contributes to UV-Vis absorption at λₘₐₓ ≈ 320 nm, a feature useful for chromatographic quantification .

Structural and Functional Analogues

4-(4-Chlorobenzylidene)piperidine hydrochloride belongs to a broader class of piperidine derivatives with modified aromatic substituents. Comparative analysis reveals how structural variations influence biological activity and synthetic utility:

Compound NameMolecular FormulaKey Features
3,5-Bis(2-fluorobenzylidene)-4-piperidoneC₁₉H₁₄F₂N₂OPotent anti-proliferative activity in lung adenocarcinoma cells
4-(4-Fluorobenzoyl)piperidine hydrochlorideC₁₂H₁₅ClFNOInvestigated for anti-cancer properties
4-PiperidoneC₅H₁₀NOPrecursor for heterocyclic syntheses

Electron-withdrawing groups (e.g., -Cl, -F) at the para position enhance electrophilicity and binding affinity to biological targets, as seen in the superior anti-proliferative activity of 3,5-bis(2-fluorobenzylidene)-4-piperidone compared to non-halogenated analogs .

Applications in Medicinal Chemistry

Mechanistic Insights

Research Limitations and Future Directions

Current data on 4-(4-chlorobenzylidene)piperidine hydrochloride remain fragmentary, with gaps in:

  • Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) profiles are uncharacterized.

  • Toxicology: Acute and chronic toxicity studies in preclinical models are lacking.

  • Target Identification: High-throughput screening against receptor libraries could elucidate precise molecular targets.

Future research should prioritize:

  • Structural Optimization: Introducing substituents at the piperidine nitrogen (e.g., acyl, alkyl groups) to modulate lipophilicity and blood-brain barrier permeability .

  • Formulation Development: Encapsulation in lipid-based nanoparticles to improve bioavailability.

  • Mechanistic Studies: Transcriptomic and proteomic analyses to map signaling pathways affected by the compound.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator